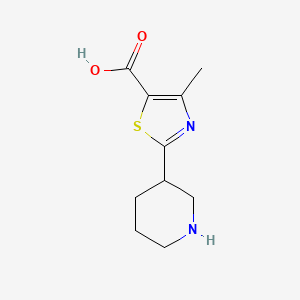

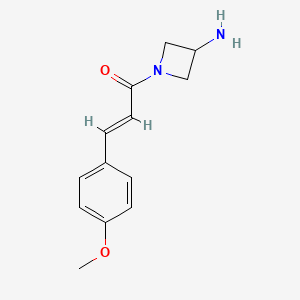

![molecular formula C10H12F3NO3 B1466786 (2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid CAS No. 1562599-27-2](/img/structure/B1466786.png)

(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid

Vue d'ensemble

Description

“(2E)-4-(Piperidin-1-yl)but-2-enoic acid–hydrogen chloride (1/1)” is a chemical compound with a molecular mass of 205.086956432 dalton . Its chemical formula is C₉H₁₆ClNO₂ . The compound is also known as 2-Butenoic acid, 4- (1-piperidinyl)-, hydrochloride (1:1), (2E)- .

Molecular Structure Analysis

The canonical SMILES structure of “(2E)-4-(Piperidin-1-yl)but-2-enoic acid–hydrogen chloride (1/1)” is Cl.O=C(O)/C=C/CN1CCCCC1 .Physical And Chemical Properties Analysis

The compound “(2E)-4-(Piperidin-1-yl)but-2-enoic acid–hydrogen chloride (1/1)” should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Pharmacology

In pharmacology, this compound’s piperidine moiety is particularly significant. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They are often explored for their potential as therapeutic agents due to their structural similarity to many bioactive alkaloids. For instance, they can be used to design receptor agonists or antagonists, impacting neurotransmitter systems and potentially treating neurological disorders.

Biochemistry

Within biochemistry, the trifluoromethyl group of this compound could be of interest. Compounds containing this group are often used as probes in enzyme assays due to their electron-withdrawing properties, which can affect the reactivity of adjacent functional groups . This can help in studying enzyme mechanisms or in the development of enzyme inhibitors.

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to form stable enolates could be exploited for the synthesis of various drug precursors. The enolate form can undergo different reactions, such as alkylation or acylation, leading to a wide array of medicinal compounds . This versatility makes it a valuable tool for drug synthesis and discovery.

Organic Synthesis

The compound’s structure suggests it could be useful in organic synthesis, particularly in the formation of substituted piperidines. These structures are important in the synthesis of complex organic molecules, including natural products and potential drugs . Its reactivity could be harnessed in multicomponent reactions, cyclizations, and as an intermediate in the synthesis of more complex molecules.

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reference material in chromatographic analysis due to its unique structural features. Its distinct UV/Vis or IR absorption properties could be useful in the qualitative or quantitative analysis of similar compounds .

Chemical Physics

Lastly, in the field of chemical physics, the compound’s diverse functional groups could make it a subject of study for intermolecular interactions and reaction kinetics. It could be used to model or simulate reactions in computational chemistry, helping to understand the behavior of similar compounds under various physical conditions .

Propriétés

IUPAC Name |

(E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO3/c11-10(12,13)7-3-5-14(6-4-7)8(15)1-2-9(16)17/h1-2,7H,3-6H2,(H,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZQGKALVVCFBB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(F)(F)F)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

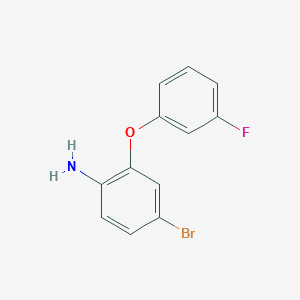

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)

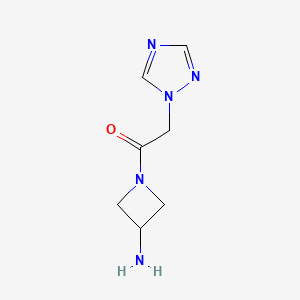

![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)